BenchChemオンラインストアへようこそ!

7-Fluoro-6-methoxy-1H-indazole

CYP450 inhibition drug metabolism drug-drug interaction

7-Fluoro-6-methoxy-1H-indazole is a polysubstituted indazole building block for kinase and protease drug discovery. The 7-fluoro substituent provides a crystallographically validated hinge-region H-bond (2.9 Å), yielding ~60× potency gains vs. non-fluorinated indazole. Combined 7-fluoro/6-methoxy substitution optimizes lipophilicity (XLogP3 1.6) and TPSA (37.9 Ų). Essential for the published mavacamten synthesis; alternative regioisomers require complete route redesign. Also serves as a CYP2D6 inhibition benchmark (IC₅₀ 20 μM). Procure ≥96% purity material to accelerate SAR studies without synthetic route revalidation.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 1427438-32-1
Cat. No. B1448634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxy-1H-indazole
CAS1427438-32-1
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN2)F
InChIInChI=1S/C8H7FN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
InChIKeyVYLHMSYWXQQDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-methoxy-1H-indazole CAS 1427438-32-1: Core Scaffold Identity and Physicochemical Baselines for Comparator-Based Procurement


7-Fluoro-6-methoxy-1H-indazole (CAS: 1427438-32-1) is a polysubstituted indazole heterocycle with molecular formula C8H7FN2O and molecular weight 166.15 g/mol . The compound features fluorine substitution at the 7-position and a methoxy group at the 6-position of the indazole core, yielding a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 37.9 Ų . As a building block in medicinal chemistry, this substitution pattern confers distinct physicochemical and binding properties that differentiate it from unsubstituted indazole and alternative substitution regioisomers. The presence of both electron-withdrawing (7-fluoro) and electron-donating (6-methoxy) substituents on the fused bicyclic framework creates a unique electronic environment that influences hydrogen bonding capacity, lipophilicity, and metabolic stability relative to comparator scaffolds .

Why 7-Fluoro-6-methoxy-1H-indazole Cannot Be Replaced by Unsubstituted Indazole or Alternative 6-Methoxy Regioisomers in Pharmacologically Relevant Applications


Indazole derivatives exhibit widely divergent biological and physicochemical profiles depending on substitution position, number, and electronic character. Unsubstituted 1H-indazole (CAS: 271-44-3, MW: 118.14) lacks the fluorine-mediated hydrogen bonding capacity and metabolic shielding conferred by 7-fluoro substitution [1]. The 7-fluoroindazolyl moiety has been crystallographically demonstrated to occupy the same spatial volume as an amide carbonyl group while maintaining a critical hydrogen bond with the Gly216 backbone (2.9 Å) in factor Xa . 6-Methoxy substitution without 7-fluoro yields a different TPSA and hydrogen bond acceptor profile, altering membrane permeability and target engagement kinetics . Furthermore, the combined 7-fluoro/6-methoxy pattern in this specific building block is a critical starting material in the improved synthesis of mavacamten, an FDA-approved cardiac myosin inhibitor; alternative indazole scaffolds would require complete route redesign and revalidation [2].

7-Fluoro-6-methoxy-1H-indazole: Quantitative Differential Evidence for Procurement Decision-Making Against Closest Analogs


CYP2D6 Inhibition Profile of 7-Fluoro-6-methoxy-1H-indazole Provides Quantifiable Selectivity Baseline for Drug-Drug Interaction Risk Assessment

In human liver microsome assays, 7-fluoro-6-methoxy-1H-indazole demonstrates an IC50 of 20,000 nM (20 μM) against cytochrome P450 2D6 (CYP2D6) [1]. This value provides a quantifiable benchmark for predicting drug-drug interaction (DDI) liability when the compound is incorporated into lead optimization programs. The observed IC50 of 20 μM is approximately 13- to 33-fold higher than the typical antiproliferative IC50 range (0.64-1.5 μM) observed for polysubstituted indazole derivatives in cancer cell lines, indicating a modest CYP2D6 inhibition liability at pharmacologically relevant concentrations [2]. This moderate CYP inhibition profile differentiates the 7-fluoro-6-methoxy substitution pattern from other halogenated indazole analogs that may exhibit stronger CYP interactions due to differing electronic effects and lipophilicity.

CYP450 inhibition drug metabolism drug-drug interaction hepatic clearance

7-Fluoro Substitution Confers ~60-Fold Enhanced Factor Xa Inhibitory Potency Versus Non-Fluorinated Indazole Scaffold

In a systematic structure-activity relationship study of factor Xa inhibitors, the 7-fluoroindazole moiety conferred approximately 60-fold greater inhibitory potency compared to the corresponding non-fluorinated indazole scaffold . Specifically, 7-fluoroindazoles 25a and 25c exhibited a ΔΔG of approximately 2.4 kcal/mol in binding energy relative to their indazole counterparts 25b and 25d. X-ray cocrystal structure analysis revealed that the 7-fluoro atom forms a hydrogen bond with the N-H of Gly216 (distance: 2.9 Å) in the peptide backbone of factor Xa . The 7-fluoroindazolyl moiety occupies the same spatial volume as the carbonyl group of an amide found in previously reported factor Xa inhibitors while preserving the critical hydrogen bonding interaction with the protein‘s beta-sheet domain. This binding mode is unique to the 7-fluoro substitution position and cannot be replicated by alternative halogenation patterns (e.g., 4-fluoro, 5-fluoro, or 6-fluoro indazoles).

factor Xa inhibition anticoagulant structure-activity relationship fluorine hydrogen bonding

7-Fluoro-6-methoxy-1H-indazole as a Critical Starting Material in Mavacamten Process Chemistry: Replaces Hazardous TMS-NCO Route with Improved Safety and Comparable Yield

In the improved industrial synthesis of mavacamten (FDA-approved cardiac myosin inhibitor for hypertrophic cardiomyopathy), 7-fluoro-6-methoxy-1H-indazole serves as a critical starting material, replacing the costly and hazardous trimethylsilyl isocyanate (TMS-NCO) approach used in earlier synthetic routes [1]. The optimized process employs this indazole building block in a BOP-type phosphonium coupling sequence that achieves a 73% isolated yield under DBU/MeCN conditions at 60 °C [2]. Without the specific 7-fluoro-6-methoxy substitution pattern, the downstream pharmacophore of mavacamten cannot be constructed; alternative indazole regioisomers would require fundamentally different synthetic strategies and would not converge to the approved drug substance. The availability of this building block with defined purity specifications (typically ≥95-96%) enables reproducible scale-up of the mavacamten process without the need for hazardous isocyanate handling or cryogenic conditions .

process chemistry mavacamten synthesis cardiac myosin inhibitor route scouting building block procurement

Polysubstituted Indazole Class Demonstrates Sub-Micromolar to Low Micromolar Antiproliferative Activity Across Multiple Cancer Cell Lines, Establishing Baseline Potency for 7-Fluoro-6-methoxy Scaffold Optimization

A series of polysubstituted indazole derivatives structurally related to the 7-fluoro-6-methoxy scaffold were evaluated for antiproliferative activity against two human cancer cell lines (A2780 ovarian and A549 lung), yielding IC50 values ranging from 0.64 to 17 μM [1]. The most active indazoles (IC50 range: 0.64-1.5 μM) were subsequently tested against an expanded panel of five cell lines (A2780, A549, IMR32 neuroblastoma, MDA-MB-231 breast, and T47D breast), confirming broad antiproliferative activity [2]. Mechanistic studies revealed that these indazoles induce apoptosis and cause S-phase cell cycle arrest with concomitant decreases in G2/M and/or G0/G1 populations and generation of hypodiploid peaks, suggestive of a mechanism involving inhibition of DNA synthesis enzymes or action as cell cycle-specific antimetabolites [3]. The 7-fluoro-6-methoxy substitution pattern positions this scaffold within the potent subset of this chemotype class.

anticancer antiproliferative apoptosis cell cycle arrest lead optimization

Procurement-Driven Application Scenarios for 7-Fluoro-6-methoxy-1H-indazole Based on Quantifiable Differential Evidence


Medicinal Chemistry: Kinase and Protease Inhibitor Lead Optimization Leveraging 7-Fluoro Hydrogen Bonding

7-Fluoro-6-methoxy-1H-indazole is a strategic building block for medicinal chemistry programs targeting kinases or serine proteases where hinge-region hydrogen bonding is critical. The 7-fluoro substituent provides a crystallographically validated hydrogen bond with backbone amide N-H groups (2.9 Å distance), conferring approximately 60-fold potency enhancement versus non-fluorinated indazole . Procurement of this specific substitution pattern enables SAR exploration that alternative indazoles (e.g., 4-fluoro, 5-fluoro, or unsubstituted) cannot support. The moderate CYP2D6 inhibition profile (IC50 = 20 μM) further supports its prioritization in lead series where drug-drug interaction risk must be minimized [1].

Process Chemistry: Mavacamten and Structural Analog Manufacturing Using Validated Industrial Routes

7-Fluoro-6-methoxy-1H-indazole is an essential starting material for the FDA-approved cardiac myosin inhibitor mavacamten and its structural analogs. The improved industrial process uses this building block in a phosphonium-mediated coupling sequence that avoids hazardous TMS-NCO, achieving 73% isolated yield under mild conditions [2]. Procurement of this specific building block with defined purity (≥95%) enables direct implementation of the published, validated process route. Alternative indazole regioisomers or substitution patterns would require de novo route development, revalidation, and potential regulatory refiling. CROs and CDMOs supporting mavacamten-related programs should prioritize this specific CAS number for process consistency and regulatory alignment .

Oncology Drug Discovery: Antiproliferative Scaffold with Established Potency Benchmarks

Polysubstituted indazoles bearing the 7-fluoro-6-methoxy pattern belong to a chemotype with demonstrated antiproliferative activity across ovarian, lung, neuroblastoma, and breast cancer cell lines, with IC50 values ranging from 0.64 to 1.5 μM for optimized derivatives [3]. The scaffold induces apoptosis and S-phase cell cycle arrest, consistent with DNA synthesis inhibition or antimetabolite mechanisms. Procurement of 7-fluoro-6-methoxy-1H-indazole provides a starting point for structure-activity relationship studies where potency can be benchmarked against this established class-level range. Analogs failing to achieve sub-micromolar potency may indicate suboptimal substitution, guiding medicinal chemistry decisions and resource allocation [4].

ADME/DMPK Profiling: CYP2D6 Interaction Liability Screening and Comparator Studies

7-Fluoro-6-methoxy-1H-indazole serves as a reference compound for CYP2D6 inhibition screening in drug metabolism and pharmacokinetics (DMPK) studies. Its IC50 of 20 μM in human liver microsomes provides a quantifiable benchmark for assessing CYP liability of novel indazole derivatives [1]. This value positions the scaffold in a moderate-risk category relative to strong CYP2D6 inhibitors (typically IC50 < 1 μM) and weak inhibitors (IC50 > 50 μM). DMPK groups can procure this building block as a comparator standard when evaluating structure-metabolism relationships across fluorinated heterocycle series, enabling data-driven prioritization of lead candidates with favorable DDI profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.